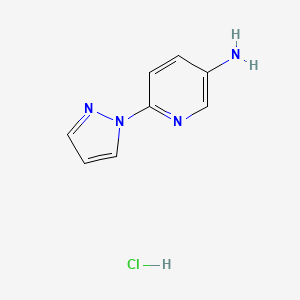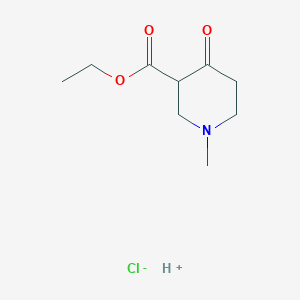![molecular formula C7H13Br2N3 B7982418 [3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropyl]amine hydrobromide](/img/structure/B7982418.png)
[3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropyl]amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropyl]amine hydrobromide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom on the pyrazole ring and a methylpropylamine group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropyl]amine hydrobromide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Formation of Hydrobromide Salt: The final step involves the conversion of the free amine to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropyl]amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dehalogenated pyrazoles.
Scientific Research Applications
[3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropyl]amine hydrobromide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropyl]amine hydrobromide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog without the methylpropylamine group.
3-(4-Chloropyrazol-1-yl)-2-methylpropylamine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
Structural Features: The presence of both the bromine atom and the methylpropylamine group provides unique reactivity and biological activity compared to other pyrazole derivatives.
Applications: Its specific structure makes it suitable for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-methylpropan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3.BrH/c1-6(2-9)4-11-5-7(8)3-10-11;/h3,5-6H,2,4,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXOHYIULTUESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1C=C(C=N1)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE](/img/structure/B7982347.png)


![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B7982366.png)
![6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine oxalic acid](/img/structure/B7982374.png)
![N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine hydrochloride](/img/structure/B7982379.png)
![1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B7982382.png)
![[4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B7982399.png)
![[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B7982415.png)
![1-[(1-ETHYL-5-METHYLPYRAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE](/img/structure/B7982422.png)
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrochloride](/img/structure/B7982430.png)

![4-({[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B7982444.png)
![4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B7982447.png)
